Mitiglinide calcium salt dihydrate
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Overview
Description
Mitiglinide calcium salt dihydrate is a pharmaceutical compound used primarily for the treatment of type 2 diabetes. It belongs to the meglitinide class of blood glucose-lowering drugs and works by stimulating insulin secretion in pancreatic beta-cells . This compound is particularly effective in controlling postprandial blood glucose levels, making it a valuable tool in diabetes management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .
Chemical Reactions Analysis
Types of Reactions: Mitiglinide calcium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include diethyl succinate, benzaldehyde, calcium chloride, and ethanol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its specific chemical structure and properties .
Scientific Research Applications
Mitiglinide calcium salt dihydrate has a wide range of scientific research applications. In the field of medicine, it is used to manage type 2 diabetes by stimulating insulin secretion in pancreatic beta-cells . In pharmaceutical research, it is studied for its potential to improve glycemic control and reduce postprandial blood glucose levels . Additionally, this compound is used in the development of gastroretentive floating microsponges and matrix tablets, which enhance drug release and stability .
Mechanism of Action
Mitiglinide calcium salt dihydrate exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells . This action leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increased intracellular calcium triggers the exocytosis of insulin granules, resulting in insulin secretion .
Comparison with Similar Compounds
Mitiglinide calcium salt dihydrate is part of the meglitinide class of drugs, which also includes compounds like repaglinide and nateglinide . Compared to these similar compounds, this compound has a unique mechanism of action and a specific affinity for pancreatic beta-cells, leading to fewer side effects and improved glycemic control . Its ability to selectively stimulate insulin secretion makes it a valuable option for managing type 2 diabetes .
List of Similar Compounds:- Repaglinide
- Nateglinide
This compound stands out due to its specific molecular structure and targeted action on pancreatic beta-cells, making it a unique and effective treatment option for type 2 diabetes .
Properties
Molecular Formula |
C38H54CaN2O8 |
---|---|
Molecular Weight |
706.9 g/mol |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;; |
InChI Key |
GJJVODCYSACLPP-YNVYZRHSSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Origin of Product |
United States |
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